molecular formula C10H13ClN2S B15227172 N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine

N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine

Cat. No.: B15227172
M. Wt: 228.74 g/mol
InChI Key: PNZNTRWYGMGSHE-UHFFFAOYSA-N
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Description

N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine is a chemical compound that features a thietan ring attached to an amine group, with a chloropyridinyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine typically involves the reaction of 2-chloropyridine derivatives with ethylamine and thietan-3-amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced chloropyridine derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloropyridin-4-yl)ethanone
  • 2-Chloro-4-acetylpyridine
  • 4-Acetyl-2-chloropyridine

Uniqueness

N-(1-(2-Chloropyridin-4-yl)ethyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and biological properties compared to other chloropyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13ClN2S

Molecular Weight

228.74 g/mol

IUPAC Name

N-[1-(2-chloropyridin-4-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C10H13ClN2S/c1-7(13-9-5-14-6-9)8-2-3-12-10(11)4-8/h2-4,7,9,13H,5-6H2,1H3

InChI Key

PNZNTRWYGMGSHE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)NC2CSC2

Origin of Product

United States

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